molecular formula C16H17N3O3 B2868920 N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 920378-94-5

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

Cat. No. B2868920
CAS RN: 920378-94-5
M. Wt: 299.33
InChI Key: YVKLJPQFIWETLM-UHFFFAOYSA-N
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Description

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide, also known as MPO, is a chemical compound that has gained significant attention in the field of scientific research. MPO is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max.

Scientific Research Applications

Modulation of Sphingosine-1-Phosphate Receptors

One notable application of related compounds is in the discovery and development of selective agonists for sphingosine-1-phosphate (S1P) receptors, such as ceralifimod (ONO-4641), which shows promise in treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS) due to its selective action on S1P1 and S1P5 receptors. This research underlines the importance of structure-activity relationships in developing therapeutic agents that minimize undesirable effects associated with non-target receptor activation (H. Kurata et al., 2017).

Antagonists for Bone Diseases

Another application area is the development of potent and selective antagonists for the alpha(v)beta(3) receptor, which plays a critical role in bone diseases. Compounds with similar structural characteristics to N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide have been evaluated for their potential in the prevention and treatment of osteoporosis, showcasing the compound's role in inhibiting pathological bone turnover (J. Hutchinson et al., 2003).

DNA Interactions

Research into the synthesis of acridine-based DNA bis-intercalating agents highlights the utility of compounds with methoxybenzyl components in understanding DNA interactions. Such studies are foundational for developing new therapeutic agents targeting genetic diseases and cancer by interfering with DNA replication or repair mechanisms (G. P. Moloney et al., 2001).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(6-methylpyridin-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-6-5-9-14(18-11)19-16(21)15(20)17-10-12-7-3-4-8-13(12)22-2/h3-9H,10H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKLJPQFIWETLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

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